molecular formula C14H10Cl2N4S B15008496 4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B15008496
M. Wt: 337.2 g/mol
InChI Key: NDEITAGKZABOMK-UHFFFAOYSA-N
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Description

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-3,5-dichlorophenylhydrazine with phenyl isothiocyanate under controlled conditions to form the desired triazole compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and other additives may be used to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring and thiol group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-amino-3,5-dichlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10Cl2N4S

Molecular Weight

337.2 g/mol

IUPAC Name

4-(4-amino-3,5-dichlorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10Cl2N4S/c15-10-6-9(7-11(16)12(10)17)20-13(18-19-14(20)21)8-4-2-1-3-5-8/h1-7H,17H2,(H,19,21)

InChI Key

NDEITAGKZABOMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C(=C3)Cl)N)Cl

Origin of Product

United States

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